Butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester
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Overview
Description
Butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester is a complex organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a butanoic acid backbone with a chloro and methyl substitution, and a phenyl ester group attached to a pyrimidinyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with alcohols in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to form butanoic acid and the corresponding alcohol.
Oxidation: Oxidizing agents can convert the ester into carboxylic acids or other oxidized products.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Butanoic acid and the corresponding alcohol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The chloro and methyl substitutions may enhance its binding affinity and specificity for certain biological targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4-chloro-, methyl ester: Shares a similar ester structure but lacks the pyrimidinyl ring.
Butanoic acid, 3-methyl-, heptyl ester: Similar backbone but different substitutions and ester group.
Uniqueness
Butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester is unique due to its combination of chloro, methyl, and pyrimidinyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
112493-48-8 |
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Molecular Formula |
C22H29ClN2O2 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
[4-(5-heptylpyrimidin-2-yl)phenyl] 2-chloro-3-methylbutanoate |
InChI |
InChI=1S/C22H29ClN2O2/c1-4-5-6-7-8-9-17-14-24-21(25-15-17)18-10-12-19(13-11-18)27-22(26)20(23)16(2)3/h10-16,20H,4-9H2,1-3H3 |
InChI Key |
PHDGAURDIAKSFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C(C(C)C)Cl |
Origin of Product |
United States |
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